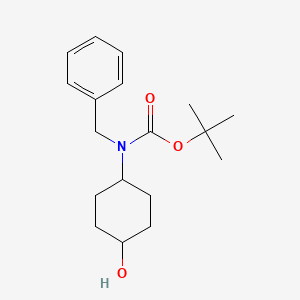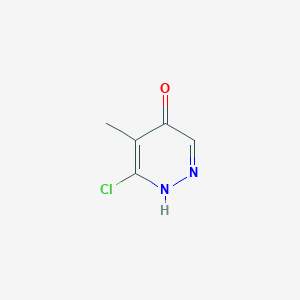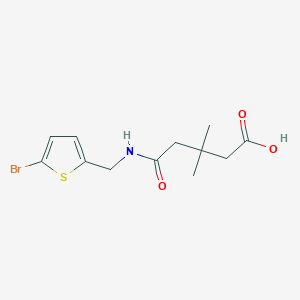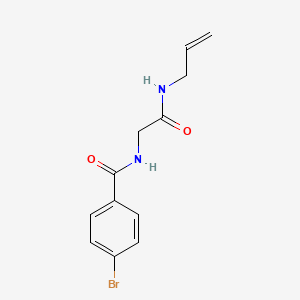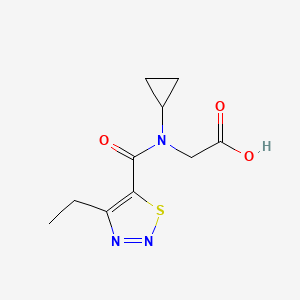![molecular formula C20H25BrO2Si B14912946 (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is a complex organosilicon compound It features a brominated phenyl group, a dimethylsilyl group, and a tetrahydropyran-2-yloxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane typically involves multiple steps One common method starts with the bromination of phenylsilane to introduce the bromine atom at the para position This is followed by the protection of the hydroxyl group on the phenyl ring using tetrahydropyran to form the tetrahydropyran-2-yloxymethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as platinum or palladium complexes are often employed to facilitate the hydrosilylation step efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenylsilane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological molecules, while the dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrahydropyran-2-yloxymethyl group can act as a protecting group, preventing premature reactions and ensuring the compound reaches its target site intact.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Fluoro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Iodo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
Uniqueness
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H25BrO2Si |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4-bromophenyl)-dimethyl-[2-(oxan-2-yloxymethyl)phenyl]silane |
InChI |
InChI=1S/C20H25BrO2Si/c1-24(2,18-12-10-17(21)11-13-18)19-8-4-3-7-16(19)15-23-20-9-5-6-14-22-20/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3 |
InChI Key |
PAZOWDHLIQJGOX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2COC3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


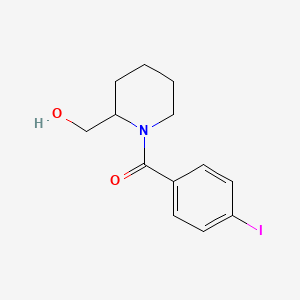

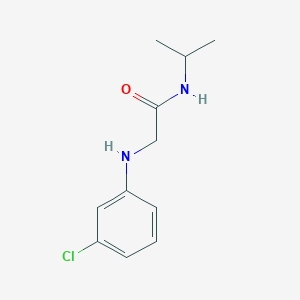
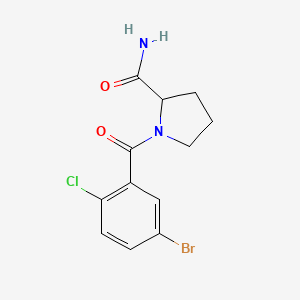
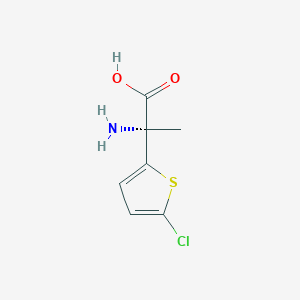
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
